1-Iodopentane-5,5,5-d3

Catalog No.
S12774526
CAS No.
M.F
C5H11I
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodopentane-5,5,5-d3

Product Name

1-Iodopentane-5,5,5-d3

IUPAC Name

1,1,1-trideuterio-5-iodopentane

Molecular Formula

C5H11I

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3/i1D3

InChI Key

BLXSFCHWMBESKV-FIBGUPNXSA-N

Canonical SMILES

CCCCCI

Isomeric SMILES

[2H]C([2H])([2H])CCCCI

1-Iodopentane-5,5,5-d3 is a deuterated derivative of 1-iodopentane, characterized by the presence of three deuterium atoms at the 5-position of the pentane chain. Its molecular formula is C5_5H8_8D3_3I, with a molecular weight of approximately 201.05 g/mol. This compound is notable for its use in various

Typical for alkyl iodides, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be displaced by nucleophiles, leading to the formation of various alkyl derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Radical Reactions: The compound can generate radicals upon heating or photolysis, which can further react to form new compounds.

The presence of deuterium can influence the rate and pathway of these reactions due to kinetic isotope effects.

The synthesis of 1-iodopentane-5,5,5-d3 typically involves:

  • Deuteration of 1-Iodopentane: This can be achieved through exchange reactions using deuterated solvents or reagents.
  • Starting Materials: The synthesis may start from pentane or its derivatives, followed by iodination using iodine or iodide salts in the presence of suitable oxidizing agents.

For example, one method involves treating pentanol with phosphorus triiodide (PI3) in a deuterated solvent to introduce iodine while incorporating deuterium at the desired positions.

1-Iodopentane-5,5,5-d3 finds applications in:

  • Organic Synthesis: It serves as a reagent for synthesizing more complex organic molecules.
  • Isotope Labeling: Used in studies involving metabolic pathways and reaction mechanisms where tracking isotopic labels is essential.
  • Chemical Research: Its unique properties make it suitable for studying reaction dynamics and mechanisms in organic chemistry.

Interaction studies involving 1-iodopentane-5,5,5-d3 often focus on its behavior in various chemical environments and its reactivity with different nucleophiles. The incorporation of deuterium allows researchers to utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to investigate reaction pathways and kinetics more precisely.

1-Iodopentane-5,5,5-d3 shares similarities with other iodinated aliphatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-IodopentaneC5_5H11_{11}INon-deuterated version; commonly used in synthesis
2-IodopentaneC5_5H11_{11}IIodine at the second carbon; different reactivity
1-BromopentaneC5_5H11_{11}BrBromine instead of iodine; different reactivity patterns
1-ChloropentaneC5_5H11_{11}ClChlorine instead of iodine; less reactive than iodides
Pentyl iodideC6_6H13_{13}ILonger carbon chain; different physical properties

Uniqueness

The uniqueness of 1-iodopentane-5,5,5-d3 lies in its stable isotopic composition which allows for detailed mechanistic studies that are not possible with non-deuterated counterparts. The presence of deuterium alters reaction rates and pathways due to kinetic isotope effects, making it a valuable tool in organic chemistry research.

XLogP3

3.6

Exact Mass

201.00938 g/mol

Monoisotopic Mass

201.00938 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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